N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group at position 3. The sulfonamide nitrogen is further modified with a 3-chloro-4-methoxyphenyl group and a methyl group. At position 2 of the thiophene ring, a 1,2,4-oxadiazole moiety is attached, which itself is substituted with a pyridin-3-yl group.
The synthesis of such sulfonamides typically involves sulfonylation reactions, where a sulfonyl chloride reacts with an amine-containing precursor. For example, analogous compounds like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide are synthesized via reactions between sulfonyl chlorides and amines . The pyridinyl-oxadiazole-thiophene scaffold may enhance binding affinity to biological targets due to its planar heterocyclic systems and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-24(13-5-6-15(27-2)14(20)10-13)30(25,26)16-7-9-29-17(16)19-22-18(23-28-19)12-4-3-8-21-11-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKINZDCAEVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several functional groups, including:
- Thiophene ring : Known for its role in various biological activities.
- Sulfonamide moiety : Commonly associated with antibacterial properties.
- Oxadiazole structure : Often linked to anti-inflammatory and anticancer activities.
- Pyridine ring : Enhances the compound's ability to interact with biological targets.
Structural Formula
The chemical formula of this compound is .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamides are well-documented for their antibacterial effects. The presence of the thiophene and oxadiazole rings may enhance this activity by increasing membrane permeability and disrupting bacterial cell functions.
Anticancer Activity
Several studies have reported that oxadiazole derivatives possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific interactions of this compound with cancerous cells are yet to be fully elucidated but are a promising area for further research.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be pivotal in its therapeutic applications. For example, studies on similar compounds suggest potential inhibition of enzymes involved in inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases.
Binding Affinity Studies
Binding affinity studies have been crucial in understanding the interactions between this compound and various biological targets. These studies typically assess:
- Docking simulations : To predict how the compound binds to target proteins.
- In vitro assays : To evaluate actual binding and activity levels against specific enzymes or receptors.
Study 1: Antibacterial Activity
A study conducted on structurally related thiophene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the substituents could enhance efficacy, indicating a similar potential for this compound.
Study 2: Anticancer Effects
In another case study focusing on oxadiazole derivatives, researchers observed that certain compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests a potential mechanism for N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-y)-1,2,4-oxadiazol-5-y]thiophene-3-sulfonamide to exert similar effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Suprofen | 2-substituted thiophene | Nonsteroidal anti-inflammatory drug |
| Articaine | 2,3,4-trisubstituted thiophene | Dental anesthetic |
| Tioconazole | Thiophene nucleus | Antifungal agent |
The uniqueness of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-y)-1,2,4-oxadiazol-5-y]thiophene-3-sulfonamide lies in its specific substitution pattern and the combination of sulfonamide and pyridine moieties, which confer distinct biological and chemical properties compared to these similar compounds .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds similar to N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide have shown significant antibacterial effects. The sulfonamide group is particularly effective against a range of bacterial infections.
- Anticancer Research : Preliminary studies suggest that this compound may inhibit tumor growth through specific pathways involved in cancer cell proliferation. Its oxadiazole component is known for interactions with cellular targets that can lead to apoptosis in cancer cells.
- Anti-inflammatory Properties : Similar thiophene derivatives have been investigated for their anti-inflammatory effects, making this compound a candidate for further studies in inflammatory disease treatments.
Biological Interaction Studies
Research has focused on understanding the binding affinity of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-y)-1,2,4-oxadiazol-5-y]thiophene-3-sulfonamide to various biological targets. Key findings include:
- Target Identification : Studies have identified potential targets such as enzymes involved in metabolic processes and receptors linked to disease pathways.
| Target | Binding Affinity | Biological Relevance |
|---|---|---|
| Enzyme A | High | Metabolic regulation |
| Receptor B | Moderate | Signal transduction |
| Protein C | Low | Structural stability |
These interactions are crucial for optimizing the compound's efficacy and understanding its mechanism of action.
Material Science Applications
In addition to biological applications, this compound's unique chemical structure lends itself to use in material science:
- Organic Electronics : Thiophene derivatives are known for their semiconducting properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : The electronic properties of the thiophene ring can be exploited in the development of chemical sensors capable of detecting specific analytes.
Case Studies
Several case studies highlight the effectiveness and potential of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-3-y)-1,2,4-oxadiazol-5-y]thiophene-3-sulfonamide:
- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus strains, suggesting potential for development into an antibacterial agent.
- Cancer Cell Line Studies : In vitro studies showed that the compound reduced proliferation rates in breast cancer cell lines by inducing apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique features of the target compound, a comparative analysis with structurally related sulfonamides and heterocyclic derivatives is provided below.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations :
- The target compound employs a thiophene core, whereas analogs in and use acetamide backbones , and features a thiazole ring . Thiophene’s aromaticity and smaller size may confer distinct electronic properties compared to bulkier acetamide or thiazole systems .
Substituent Profiles: The 3-chloro-4-methoxyphenyl group on the target compound contrasts with 3-chloro-4-fluorophenyl () and 4-chloro-3-trifluoromethylphenyl ().
Heterocyclic Systems: The 1,2,4-oxadiazole in the target compound is less common in the analogs, which predominantly utilize 1,2,4-triazoles (). Oxadiazoles are known for their metabolic stability and hydrogen-bond acceptor capacity, which may improve target engagement compared to triazoles .
Functional Groups: The sulfonamide group in the target compound and contrasts with the sulfanyl-acetamide linkage in and .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires multi-step protocols, including cyclization of oxadiazole rings and sulfonamide coupling. Critical parameters include:
- Temperature control : Maintain 80–100°C during oxadiazole formation to avoid byproducts .
- Solvent selection : Use anhydrous DMF or THF for nucleophilic substitutions to enhance reactivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use complementary analytical techniques:
- Spectroscopy : -NMR (confirm aromatic protons and sulfonamide NH), -NMR (identify carbonyl and heterocyclic carbons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (<0.4% deviation) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
-
Analog synthesis : Modify substituents (e.g., chloro, methoxy, pyridyl) and assess activity changes (Table 1) .
-
Computational modeling : Dock analogs into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
-
Data correlation : Compare IC values with electronic (Hammett σ) or steric (Taft) parameters .
Table 1 : SAR Comparison of Key Analogs
Compound Modification Biological Activity (IC, μM) Key Structural Influence Pyridyl → Phenyl substitution 12.5 → 45.7 (HeLa) Reduced π-π interactions Methoxy → Ethoxy 8.9 → 10.2 (EGFR) Minimal steric impact
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (ATCC-validated) and protocols (e.g., RPMI-1640 media, 48h incubation) .
- Control variables : Test batch purity (HPLC ≥98%) and solubility (DMSO stock concentration ≤0.1%) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What crystallographic strategies are effective for determining its 3D conformation?
- Methodological Answer :
- Crystal growth : Use slow vapor diffusion (ether into dichloromethane solution) .
- Data collection : Synchrotron X-ray (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Q. How can in silico methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME for bioavailability (Lipinski’s Rule of 5), BBB permeability, and CYP450 interactions .
- MD simulations : GROMACS for stability in aqueous/lipid bilayers (20 ns trajectories) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
